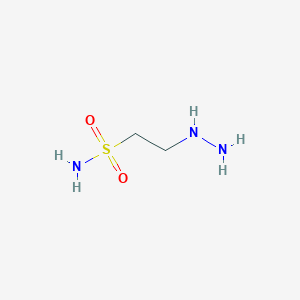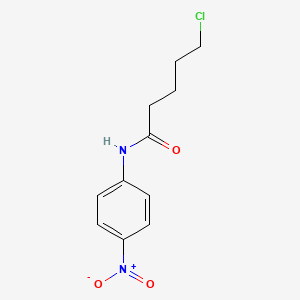
2-Hydrazinylethane-1-sulfonamide
Vue d'ensemble
Description
2-Hydrazinylethane-1-sulfonamide is a chemical compound with the IUPAC name 2-hydrazinoethanesulfonamide . It has a molecular weight of 139.18 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of 2-Hydrazinylethane-1-sulfonamide can be achieved using various methods, including the reaction between ethyl chlorosulfonate and thiosemicarbazide.Molecular Structure Analysis
The InChI code for 2-Hydrazinylethane-1-sulfonamide is 1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) and the InChI key is MNCLHDDODHEKNX-UHFFFAOYSA-N . The chemical structure consists of a sulfonamide group (-SO2NH2) and a hydrazine group (-NH-NH2) attached to an ethane chain.Physical And Chemical Properties Analysis
2-Hydrazinylethane-1-sulfonamide is a white to off-white crystalline powder that has a molecular weight of 178.23 g/mol. It is an odorless and tasteless powder that is soluble in water and most organic solvents.Applications De Recherche Scientifique
Mycobacterial Beta-Carbonic Anhydrases Inhibition 2-Hydrazinylethane-1-sulfonamide derivatives, particularly 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, have been explored as potent inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis. These compounds exhibit nanomolar inhibitory activity, making them significant in developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).
Carbonic Anhydrase Isoforms Inhibition These compounds have been identified as inhibitors of both α- and β-class carbonic anhydrases from various species, including human isoforms and fungi. They demonstrate low nanomolar, sometimes isoform-selective inhibition, which is crucial for medicinal chemistry applications (Güzel et al., 2010).
Kinetic and Crystallographic Studies Detailed interaction studies with carbonic anhydrase isoforms have revealed that 2-Hydrazinylethane-1-sulfonamide and its derivatives show strong inhibitory potential against specific isoforms, making them valuable for clinical applications. Their crystal structures with carbonic anhydrase II have been determined, providing insights for future drug design (Güzel et al., 2008).
Role in Organic Synthesis In the field of organic synthesis, sulfonyl hydrazides, including derivatives of 2-Hydrazinylethane-1-sulfonamide, have emerged as powerful sulfonyl sources. They are utilized in creating various chemical bonds, demonstrating their versatility in chemical reactions and synthesis (Yang & Tian, 2017).
Tumor-Associated Human Carbonic Anhydrase Isoforms Inhibition Novel sulfonamidoindole-based hydrazones with a 2-Hydrazinylethane-1-sulfonamide scaffold have shown selective inhibition against tumor-associated carbonic anhydrase isoforms. These findings are promising for cancer therapy, particularly for targeting specific carbonic anhydrase isoforms in tumors (Demir-Yazıcı et al., 2019).
Synthesis of Novel Sulfonamide Derivatives The synthesis of novel sulfonamide derivatives using 2-Hydrazinylethane-1-sulfonamide as a core structure has been explored. These compounds have shown promise in various biological activities, including antimicrobial and antioxidant properties (Bagul et al., 2017).
Green Analytical Chemistry Applications Sulfonamides, including derivatives of 2-Hydrazinylethane-1-sulfonamide, have been utilized in developing environmentally friendly analytical methods. For example, a green high-performance liquid chromatography method has been established for detecting sulfonamide residues in animal-origin foods (Duan et al., 2020).
Safety And Hazards
The safety information for 2-Hydrazinylethane-1-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-hydrazinylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLHDDODHEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylethane-1-sulfonamide | |
CAS RN |
1039961-64-2 | |
| Record name | 2-hydrazinylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
![2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414965.png)



![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)




![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)

